molecular formula C17H21N3O B2871965 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide CAS No. 1787914-65-1

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide

Cat. No.: B2871965
CAS No.: 1787914-65-1
M. Wt: 283.375
InChI Key: PQYOGRAYLGUIOU-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide (CAS 1787914-65-1) is a synthetic small molecule with a molecular formula of C 17 H 21 N 3 O and a molecular weight of 283.37 g/mol . This compound is built on the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known as 7-azaindole, which is frequently employed in drug discovery for its ability to modulate key biological pathways . Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant research value in oncology and inflammation. Scientific literature indicates that this scaffold is a key component in potent and selective kinase inhibitors . For instance, related analogues have been developed as potent JAK1-selective inhibitors, which play a critical role in cytokine-mediated inflammatory and autoimmune responses . Other research has identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent Type II CDK8 inhibitors, which have shown efficacy in inhibiting tumor growth in models of colorectal cancer by indirectly inhibiting β-catenin activity and downregulating the WNT/β-catenin signaling pathway . The compound's structure, featuring a cyclohex-3-enecarboxamide linked via a propyl chain, suggests potential for further exploration in these and other therapeutic areas. This product is provided for research purposes to support the advancement of chemical biology and drug discovery efforts. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(15-6-2-1-3-7-15)19-11-5-12-20-13-9-14-8-4-10-18-16(14)20/h1-2,4,8-10,13,15H,3,5-7,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOGRAYLGUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the formation of the pyrrolopyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyridine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide may exhibit various activities, such as antimicrobial, anti-inflammatory, or antitumor properties

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In industry, the compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The specific molecular targets and pathways involved would depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.

  • Cyclohexanecarboxamide derivatives: These compounds have a similar carboxamide group and can be used in similar applications.

Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide is unique due to its specific combination of the pyrrolopyridine core and the cyclohex-3-enecarboxamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Kinase Inhibition

Research has indicated that derivatives of pyrrolopyridine, including this compound, exhibit significant inhibitory activity against various kinases. For instance, a study highlighted the effectiveness of similar compounds as inhibitors of protein kinases, which are crucial in regulating cellular functions and signaling pathways .

Analgesic and Sedative Properties

In related studies involving pyrrolopyridine derivatives, compounds with similar structures demonstrated notable analgesic and sedative effects. For example, derivatives were tested in the “writhing” test and showed higher analgesic activity compared to aspirin and morphine . This suggests that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolopyridine derivatives often correlates with specific structural features. Modifications to the alkyl linker between the pyridine and cyclohexene moieties can significantly influence potency. For example:

CompoundAlkyl Linker LengthAnalgesic Activity (mg/kg)
AShortHigh
BMediumModerate
CLongLow

This table illustrates how varying the alkyl chain length affects the analgesic efficacy of related compounds .

Study 1: Analgesic Activity Evaluation

In a controlled study assessing analgesic properties, several pyrrolopyridine derivatives were evaluated for their effectiveness in pain relief. The results indicated that certain compounds significantly reduced pain responses in animal models compared to standard analgesics:

CompoundDose (mg/kg)Pain Reduction (%)
Control00
Compound X20075
Compound Y10060

These findings suggest promising therapeutic potential for this compound in pain management scenarios .

Study 2: Kinase Inhibition Profile

A recent investigation into the kinase inhibition profile of various pyrrolopyridine derivatives revealed that some exhibited nanomolar potency against specific kinases involved in cancer progression. The structure-activity relationship was analyzed, showing that modifications at the nitrogen positions significantly enhanced inhibitory activity .

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